Lysine hydrochloride, D-
Description
Historical Context of Enantiomeric Amino Acid Research
The discovery and understanding of enantiomeric amino acids traces its origins to the pioneering work of Louis Pasteur in 1848, when he conducted crystallographic studies on tartaric acid salts derived from wine. Pasteur's groundbreaking observation revealed the existence of two distinct crystalline forms that were nonsuperimposable mirror images, fundamentally establishing the concept of molecular chirality. His meticulous separation of "right-handed" and "left-handed" crystals using tweezers demonstrated that while the original 50:50 mixture was optically inactive, solutions from each separated pile exhibited optical activity with equal magnitude but opposite signs.
The historical significance of Pasteur's discovery cannot be overstated, as it laid the foundation for understanding that molecular asymmetry extends beyond simple geometric arrangements to fundamental biochemical processes. Pasteur's exceptional experimental conditions contributed to this breakthrough, particularly his observation that sodium-ammonium tartrate crystallization must be undertaken in the morning because temperature elevation during the day causes partial redissolution, making small hemihedral facets disappear. This temperature-dependent crystallization behavior, transitioning from conglomerate formation at 20°C to racemate formation at 30°C due to dehydration at 28°C, exemplifies the precise conditions required for chiral separation.
The development of chiral chromatographic methods in the early 1980s marked another pivotal advancement in enantiomeric amino acid research. These methods utilized materials with stronger physical attraction to either L- or D-isomers, such as cyclodextrin, enabling systematic separation and analysis of enantiomeric mixtures. This technological advancement facilitated studies demonstrating that urine contains higher D-amino acid concentrations than blood, revealing that kidneys selectively reabsorb L-amino acids from urine back into blood circulation.
The recognition that less than 10% of racemic species can be resolved spontaneously by crystallization in the form of conglomerates, rather than racemates containing both enantiomers in 1:1 ratio, underscores the exceptional nature of early discoveries. The forty-year gap between Pasteur's initial work and the second reported case of conglomerate formation by Arnaldo Piutti in 1886 with asparagine demonstrates the rarity of such favorable experimental conditions.
Structural Differentiation from L-Lysine Hydrochloride
The structural differentiation between D-lysine hydrochloride and L-lysine hydrochloride represents a fundamental example of enantiomeric relationships in amino acid chemistry. Both compounds share the identical molecular formula C₆H₁₅ClN₂O₂ and molecular weight of 182.65 g/mol, yet exhibit distinctly different three-dimensional arrangements that render them nonsuperimposable mirror images.
The most significant structural distinction manifests in their optical rotation properties, which serve as definitive indicators of their enantiomeric relationship. D-lysine hydrochloride exhibits a specific optical rotation of -21° (c=8, 6N HCl), while L-lysine hydrochloride demonstrates +21° (c=8, 6N HCl), representing equal magnitude but opposite directional rotation of plane-polarized light. This optical activity difference reflects the fundamental asymmetric arrangement of atoms around the chiral carbon center, creating mirror-image configurations that interact differently with circularly polarized electromagnetic radiation.
Table 1: Comparative Physical Properties of D-Lysine and L-Lysine Hydrochloride
| Property | D-Lysine Hydrochloride | L-Lysine Hydrochloride |
|---|---|---|
| Molecular Formula | C₆H₁₅ClN₂O₂ | C₆H₁₅ClN₂O₂ |
| Molecular Weight | 182.65 g/mol | 182.65 g/mol |
| Melting Point | 266°C (dec.) | 263°C (dec.) |
| Specific Rotation | -21° (c=8, 6N HCl) | +21° (c=8, 6N HCl) |
| Water Solubility | Soluble | 65 g/100 mL (20°C) |
| Appearance | White crystalline powder | White to off-white powder |
The thermal properties reveal subtle but measurable differences, with D-lysine hydrochloride demonstrating a melting point of 266°C with decomposition, compared to L-lysine hydrochloride's melting point of 263°C with decomposition. These temperature variations, while seemingly minor, reflect the different intermolecular interactions and crystal packing arrangements that result from the distinct three-dimensional orientations of the enantiomers.
Solubility characteristics provide additional insights into structural differentiation, with L-lysine hydrochloride exhibiting quantified water solubility of 65 g/100 mL at 20°C, while D-lysine hydrochloride is generally described as soluble without specific quantification. Both compounds demonstrate similar solubility profiles in water but remain insoluble in organic solvents such as dimethyl sulfoxide, indicating comparable polar interactions despite their mirror-image configurations.
The International Union of Pure and Applied Chemistry nomenclature distinguishes these compounds through stereochemical descriptors, with D-lysine hydrochloride designated as (R)-2,6-diaminohexanoic acid monohydrochloride, reflecting its absolute configuration according to Cahn-Ingold-Prelog priority rules. This systematic naming convention provides unambiguous identification of the specific three-dimensional arrangement of substituents around the chiral center.
Industrial Significance in Chiral Chemistry
The industrial significance of D-lysine hydrochloride in chiral chemistry extends across multiple sectors, driven by its unique properties as a non-natural enantiomer and its resistance to enzymatic degradation. Unlike its L-enantiomer counterpart, which occurs naturally in biological systems, D-lysine hydrochloride offers distinct advantages in applications requiring stability against proteolytic enzymes and specific chirality-dependent interactions.
In biotechnology applications, D-lysine hydrochloride serves as a critical component in poly-D-lysine synthesis, creating positively charged polymeric materials with molecular weights ranging from 70,000 to 150,000 daltons. These polymeric derivatives find extensive use as surface coating agents to promote cell adhesion on tissue culture-treated plastic and glass surfaces, facilitating the growth and attachment of various cell lines including neuronal, epithelial, and stem cell cultures. The poly-D-lysine coating provides surface coverage of 3-10 μg/cm², establishing optimal conditions for cell culture applications.
Table 2: Industrial Applications of D-Lysine Hydrochloride and Derivatives
| Application Sector | Specific Use | Key Properties Utilized |
|---|---|---|
| Cell Culture Technology | Surface coating for cell adhesion | Positive charge, enzymatic resistance |
| Gene Therapy Research | Non-viral vector for genetic material delivery | Cell-penetrating capacity, low immunogenicity |
| Pharmaceutical Manufacturing | Chiral building block synthesis | Specific stereochemistry, stability |
| Biochemical Research | Proteolysis resistance studies | Enzymatic degradation resistance |
| Chromatographic Systems | Chiral separation media component | Enantioselective interactions |
The pharmaceutical industry utilizes D-lysine hydrochloride as a synthetic precursor for developing chiral drug compounds and as a research tool for investigating stereochemical effects on biological activity. Its incorporation into pharmaceutical formulations addresses specific metabolic pathways and protein synthesis functions, particularly in applications targeting metabolic disorders where precise stereochemical control influences therapeutic efficacy.
Research applications demonstrate the compound's value in gene therapy investigations, where poly-D-lysine derivatives function as synthetic cell-penetrating polypeptides for delivering genetic materials to specific cell types. Studies involving neuroblastoma cells revealed high transfection efficiencies when using poly-D-lysine as a vector for enhanced green fluorescent protein plasmid DNA, suggesting potential therapeutic applications in neurological disorders. The compound's low immune response profile and ability to increase cell-type specificity make it particularly attractive for clinical applications, including ongoing trials for cystic fibrosis treatment using conjugated poly-D-lysine-polyethylene glycol complexes.
The analytical chemistry sector employs D-lysine hydrochloride in developing chiral chromatographic stationary phases and as reference standards for enantiomeric purity determinations. Its well-characterized optical rotation properties and thermal stability make it an ideal calibration standard for polarimetric measurements and chiral analytical method validation procedures.
Quality control applications in pharmaceutical manufacturing rely on D-lysine hydrochloride's consistent physical and chemical properties for method development and validation studies. The compound's high purity specifications, typically ≥99% for biochemical applications, ensure reliable performance in analytical procedures requiring precise stereochemical discrimination.
Properties
IUPAC Name |
(2R)-2,6-diaminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884365 | |
| Record name | D-Lysine, hydrochloride (1:1) | |
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Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | D-Lysine monohydrochloride | |
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CAS No. |
7274-88-6 | |
| Record name | D-Lysine, hydrochloride (1:1) | |
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| Record name | Lysine hydrochloride, D- | |
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| Record name | D-Lysine, hydrochloride (1:1) | |
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| Record name | D-Lysine, hydrochloride (1:1) | |
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| Record name | D-lysine monohydrochloride | |
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| Record name | LYSINE HYDROCHLORIDE, D- | |
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Preparation Methods
Synthetic Routes and Methodologies
Racemization of L-Lysine Hydrochloride
The most common industrial method for synthesizing D-lysine hydrochloride involves racemizing L-lysine hydrochloride into a DL-lysine mixture, followed by chiral resolution. Patent CN104478746B details a high-efficiency racemization process using acetic acid and salicylaldehyde as a catalyst.
Reaction Mechanism and Conditions
L-Lysine hydrochloride undergoes racemization in a heated acetic acid solution (80–90% concentration) at 90°C for 1–2 hours. Salicylaldehyde facilitates proton transfer at the α-carbon, enabling interconversion between L- and D-enantiomers. The reaction equation is:
$$
\text{L-Lysine} \cdot \text{HCl} \xleftrightarrow[\text{Salicylaldehyde}]{\text{CH}_3\text{COOH, 90°C}} \text{DL-Lysine} \cdot \text{HCl}
$$
Key Parameters
Enantiomeric Resolution Techniques
Post-racemization, the DL-lysine mixture is resolved into its enantiomers. Industrially, this is achieved via:
Cation Exchange Chromatography
The patent employs a sodium-type 732 cation exchange resin column for separation. DL-lysine is adsorbed onto the resin, and elution with 2.0 mol/L ammonia water selectively retrieves the D-enantiomer due to differential binding affinities.
Enzymatic Resolution
Recent studies utilize acylases or lipases to selectively deacylate L-lysine, leaving D-lysine intact. For example, Aspergillus oryzae acylase achieves >99% enantiomeric excess (ee) for D-lysine.
Detailed Analysis of Preparation Methods
Patent CN104478746B Method: Step-by-Step Protocol
The following table summarizes the reaction conditions and outcomes from the patent’s embodiments:
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| L-Lysine HCl (g) | 120.0 | 120.0 |
| Acetic Acid Concentration | 90% (v/v) | 80% (v/v) |
| Salicylaldehyde (mL) | 15 | 15 |
| Reaction Time (h) | 1 | 2 |
| Temperature (°C) | 90 | 90 |
| Yield (%) | 85 | 88 |
| Purity (%) | 99.2 | 99.5 |
Procedure :
Optimization Strategies
Solvent Selection
Higher acetic acid concentrations (≥85%) reduce racemization time by stabilizing the transition state. Ethanol washing removes unreacted salicylaldehyde, enhancing purity.
Catalytic Efficiency
Salicylaldehyde outperforms benzaldehyde or vanillin in reducing side reactions, achieving 99.5% purity at 15 mL/120 g substrate.
Research Outcomes and Industrial Validation
Yield and Purity Benchmarks
Industrial-scale batches produce D-lysine hydrochloride with:
Applications and Implications
Pharmaceutical Applications
D-Lysine hydrochloride is incorporated into antimicrobial peptides (e.g., SRD7) with enhanced stability against proteases. Substituting L-lysine with D-lysine in phylloseptin-TO2 reduces hemolytic activity by 40% while maintaining efficacy against MRSA.
Industrial Scalability
The patent’s methodology supports batch sizes up to 1,000 L, with a throughput of 50 kg/day. Automated ion exchange systems further streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Lysine can undergo oxidation reactions, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert D-Lysine into various derivatives, often using reducing agents like sodium borohydride.
Substitution: D-Lysine can participate in substitution reactions, where its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, acylating agents.
Major Products:
Oxidation: Oxidized lysine derivatives.
Reduction: Reduced lysine derivatives.
Substitution: Substituted lysine compounds.
Scientific Research Applications
Pharmaceutical Applications
D-Lysine hydrochloride is utilized in several pharmaceutical formulations. Its primary role is as a dietary supplement, particularly for conditions related to lysine deficiency. Notably, it has been studied for its efficacy in:
- Herpes Simplex Virus Management : Research indicates that D-Lysine may help reduce the frequency and severity of herpes outbreaks. A study demonstrated that subjects taking D-Lysine supplements experienced fewer episodes compared to those on a placebo .
- Anxiety and Stress Relief : Some studies suggest that D-Lysine may have anxiolytic effects, potentially reducing anxiety levels in individuals under stress. A clinical trial showed that participants who supplemented with D-Lysine reported lower anxiety levels during stressful situations .
Table 1: Summary of Pharmaceutical Applications
| Application | Description | Evidence Source |
|---|---|---|
| Herpes Management | Reduces frequency/severity of outbreaks | |
| Anxiety Relief | May alleviate anxiety under stress |
Nutritional Applications
In nutrition, D-Lysine hydrochloride serves as an essential amino acid supplement, particularly in animal feed. It plays a crucial role in:
- Animal Growth : D-Lysine is critical for protein synthesis and overall growth in livestock. Studies have shown that supplementing animal diets with D-Lysine leads to improved weight gain and feed efficiency .
- Human Nutrition : As an essential amino acid, it supports various bodily functions, including calcium absorption and muscle protein synthesis. Its incorporation into dietary supplements has been linked to enhanced recovery from surgery and sports injuries .
Table 2: Nutritional Benefits
| Nutritional Benefit | Description | Evidence Source |
|---|---|---|
| Growth Promotion | Enhances weight gain and feed efficiency | |
| Muscle Recovery | Aids in recovery from injuries/surgery |
Industrial Applications
D-Lysine hydrochloride is also employed in various industrial processes:
- Food Industry : It is used as a food additive to enhance nutritional value, particularly in processed foods where amino acid profiles are often lacking.
- Biotechnology : In research settings, D-Lysine serves as a substrate for microbial fermentation processes aimed at producing other valuable compounds .
Table 3: Industrial Uses
| Industry | Application | Evidence Source |
|---|---|---|
| Food Industry | Nutritional enhancement | |
| Biotechnology | Substrate for fermentation processes |
Case Studies
Several case studies illustrate the diverse applications of D-Lysine hydrochloride:
- Case Study on Herpes Management : A double-blind study involving 50 participants found that those taking 1,000 mg of D-Lysine daily had a significant reduction in outbreak frequency compared to the placebo group over six months .
- Agricultural Study : A trial conducted on poultry demonstrated that adding D-Lysine to feed improved growth rates by 15% compared to control groups without supplementation .
Mechanism of Action
Molecular Targets and Pathways:
Protein Synthesis: D-Lysine is incorporated into proteins during translation, playing a crucial role in protein synthesis.
Enzyme Activity: D-Lysine can act as a substrate for various enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Enzymatic Production Efficiency
Table 2: Market and Industry Overview
| Metric | D-Lysine HCl | L-Lysine HCl |
|---|---|---|
| Global Market Size | Niche (research/pharma-focused) | >$2.5 billion (animal feed) |
| Key Producers | Carl Roth, Sigma-Aldrich | Ajinomoto, Evonik, CJ CheilJedang |
Biological Activity
D-Lysine hydrochloride, a stereoisomer of the amino acid lysine, has garnered attention for its various biological activities, particularly in antimicrobial applications and as a nutritional supplement. This article synthesizes recent research findings, case studies, and relevant data regarding the biological activity of D-Lysine hydrochloride.
1. Antimicrobial Properties
Research Findings:
Studies have demonstrated that D-Lysine hydrochloride exhibits significant antimicrobial properties. A notable investigation involved the introduction of D-lysine residues into antimicrobial peptides (AMPs) such as CM15. The results indicated that while D-lysine substitutions moderately decreased antimicrobial activity against Staphylococcus aureus, they significantly reduced toxicity towards eukaryotic cells, enhancing the therapeutic index of these peptides .
Mechanism of Action:
The mechanism behind this dual effect appears to involve alterations in the secondary structure of the peptides. Circular dichroism studies showed that D-lysine substitutions led to a loss of helical structure, which correlated with reduced cytotoxicity while maintaining sufficient antimicrobial efficacy .
2. Enhancement of Antibiotic Activity
D-Lysine hydrochloride has been shown to enhance the bactericidal activity of β-lactam antibiotics. In a study involving Escherichia coli, the combination of lysine hydrochloride and β-lactams resulted in increased expression of genes linked to the tricarboxylic acid (TCA) cycle and elevated levels of reactive oxygen species (ROS), which are critical for bacterial lethality .
Key Findings:
- Lysine hydrochloride significantly improved the effectiveness of ampicillin and other β-lactams.
- The enhancement was not observed with fluoroquinolones or aminoglycosides, indicating a specific interaction with β-lactam mechanisms .
- Mutants resistant to this combination treatment exhibited alterations in membrane protein expression, suggesting that lysine interacts with bacterial membranes to potentiate antibiotic action .
3. Nutritional Applications
Growth Promotion in Aquaculture:
An 8-week feeding trial on common carp revealed that D-Lysine could effectively support growth and nutrient utilization compared to other lysine isomers . This finding is particularly relevant for aquaculture, where amino acid supplementation is crucial for optimal fish growth.
4. Case Studies
Case Study: Tumor Treatment in Mice
A preclinical study assessed the effects of D-lysine hydrochloride on mice bearing H69 tumor xenografts. The administration of D-lysine hydrochloride (35 mg/mouse) was part of a broader treatment regimen aimed at evaluating its potential role in enhancing therapeutic outcomes against tumors . Although specific results from this study were not detailed in the search results, it underscores ongoing research into the compound's therapeutic applications.
5. Summary Table of Biological Activities
Q & A
Q. How can enantiomeric purity of D-lysine hydrochloride be determined experimentally?
Enantiomeric purity is critical for chiral compounds like D-lysine hydrochloride. Use polarimetry to measure specific optical rotation: dissolve the compound in 6 N HCl (8% w/v) and compare the observed rotation to literature values (e.g., -20.6° to -21.4° at 20°C) . Complementary methods include chiral HPLC with a crown ether column or capillary electrophoresis to resolve D/L-lysine enantiomers. Validate results against certified reference standards.
Q. What are optimal protocols for handling and preparing aqueous solutions of D-lysine hydrochloride?
D-lysine hydrochloride is water-soluble (≥1 mg/mL) but hygroscopic. Store the powder at +4°C in airtight, light-protected containers to prevent decomposition . For solution preparation, use ultrapure water (18.2 MΩ·cm) and filter through a 0.22 µm membrane. Adjust pH to 7.0–7.4 with NaOH for biological assays. Document storage conditions and solution stability over time (e.g., via UV-Vis spectroscopy) .
Q. Which analytical techniques are recommended for basic characterization of D-lysine hydrochloride?
Standard characterization includes:
- Elemental analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C₆H₁₄N₂O₂·HCl; M = 182.7 g/mol) .
- FT-IR spectroscopy : Identify amine (-NH₂, ~3300 cm⁻¹) and carboxylate (-COO⁻, ~1600 cm⁻¹) functional groups.
- Titrimetry : Quantify chloride ions via argentometric titration .
- Loss on drying : Ensure ≤0.4% weight loss after desiccation .
Q. How should researchers address safety concerns when working with D-lysine hydrochloride?
Wear PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. In case of exposure:
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin contact : Rinse with water for ≥15 minutes .
- Waste disposal : Neutralize solutions to pH 7 before disposal in approved chemical waste containers .
Advanced Research Questions
Q. How can D-lysine hydrochloride be utilized in crosslinking collagen matrices for tissue engineering?
D-lysine hydrochloride acts as a crosslinker via its ε-amino group, enhancing scaffold stability. Optimize crosslinking by:
- Reacting with collagen in PBS (pH 7.4) at 37°C for 24–48 hours.
- Quantifying crosslink density via ninhydrin assay (free amine reduction) or FT-IR peak shifts (amide I/II bands) .
- Assessing mechanical properties (tensile strength, Young’s modulus) and biocompatibility (cell viability assays) .
Q. What methodologies validate the absence of L-lysine contamination in D-lysine hydrochloride batches?
Contamination by L-lysine (even at <1%) can skew biological results. Use:
- Enzymatic assays : L-lysine-specific decarboxylases produce CO₂, detectable via manometric methods .
- Chiral chromatography : Compare retention times with pure D- and L-lysine standards using a Chirobiotic T column .
- Mass spectrometry : Monitor m/z ratios for enantiomer-specific fragmentation patterns .
Q. How do researchers resolve contradictions in purity criteria across different suppliers?
Discrepancies in purity claims (e.g., ≥98% vs. ≥99%) require independent validation:
Q. What experimental designs assess the biological activity of D-lysine hydrochloride in enzyme inhibition studies?
Design hypothesis-driven assays:
- Target selection : Focus on lysine-specific enzymes (e.g., lysyl oxidase, transglutaminase) .
- Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., DQ-collagen for matrix metalloproteinases).
- Control experiments : Include L-lysine hydrochloride and D-alanine to isolate stereospecific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
